molecular formula C6H15NO B1588972 (S)-3-aminohexan-1-ol CAS No. 64197-80-4

(S)-3-aminohexan-1-ol

Cat. No.: B1588972
CAS No.: 64197-80-4
M. Wt: 117.19 g/mol
InChI Key: YZOKDOZIDBMHOK-LURJTMIESA-N
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Description

(S)-3-Aminohexan-1-ol is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a six-carbon chain. The (S) designation indicates the specific stereochemistry of the molecule, referring to its configuration in space.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Aminohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-hexanone, followed by the introduction of the amino group. This can be achieved using reductive amination, where the ketone is first converted to an imine intermediate, which is then reduced to the amine.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chiral catalysts to ensure the desired stereochemistry. Enzymatic methods, such as the use of transaminases, can also be employed to achieve high enantioselectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane by removing the hydroxyl and amino groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-hexanone or 3-hexanal.

    Reduction: Formation of hexane.

    Substitution: Formation of various substituted hexanols or hexanamines.

Scientific Research Applications

(S)-3-Aminohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving transaminases.

    Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-3-aminohexan-1-ol depends on its specific application. In enzymatic reactions, it can act as a substrate or inhibitor, interacting with the active site of the enzyme. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with the enzyme, influencing its activity.

Comparison with Similar Compounds

    ®-3-Aminohexan-1-ol: The enantiomer of (S)-3-aminohexan-1-ol, with the opposite stereochemistry.

    3-Aminopentanol: A similar compound with a shorter carbon chain.

    3-Aminoheptanol: A similar compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules. The presence of both amino and hydroxyl groups also provides versatility in chemical reactions and applications.

Properties

IUPAC Name

(3S)-3-aminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOKDOZIDBMHOK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453702
Record name (S)-3-aminohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64197-80-4
Record name (S)-3-aminohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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